molecular formula C17H18N4O4 B5524109 methyl 1-(2-methoxyethyl)-2-oxo-3-(pyrimidin-2-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-carboxylate

methyl 1-(2-methoxyethyl)-2-oxo-3-(pyrimidin-2-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-carboxylate

Cat. No. B5524109
M. Wt: 342.35 g/mol
InChI Key: ZPFYNTFKZFMZMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzimidazole derivatives typically involves multi-step chemical reactions starting from readily available substrates. For instance, transformations of dimethyl acetone-1,3-dicarboxylate have led to the creation of structurally complex compounds like (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, which share a common structural motif with the target compound, indicating the versatility of dimethyl acetone-1,3-dicarboxylate as a precursor (Žugelj et al., 2009).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and computational methods to determine the conformation and stereochemistry of the molecule. For example, a study on a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, provided detailed insights into its crystal and molecular structures, offering a glimpse into the structural intricacies that could be expected for the compound (Richter et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving benzimidazole derivatives are diverse, ranging from cycloaddition reactions to nucleophilic substitutions. These reactions often lead to a wide array of products with potential pharmacological activities. The reactivity profile suggests that these compounds can undergo transformations under various conditions, leading to derivatives with modified chemical properties (Gowda et al., 2009).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystallinity, are crucial for understanding the behavior of chemical compounds in different environments. These properties are determined by the molecular structure and can significantly affect the compound's application and handling (Halim & Ibrahim, 2022).

Chemical Properties Analysis

Chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are central to the compound's applicability in synthetic chemistry and pharmaceutical development. The presence of the benzimidazole core and substituents like methoxyethyl and pyrimidin-2-ylmethyl groups contribute to the compound's unique chemical behavior, enabling its use in synthesizing more complex molecules or as a key intermediate in pharmaceutical compounds (Moser et al., 2005).

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis and transformation of related compounds have been explored to develop various derivatives with potential applications. For instance, the compound methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, prepared from dimethyl acetone-1,3-dicarboxylate, was transformed into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, indicating the compound's versatility in chemical synthesis (Žugelj et al., 2009).

Anticancer Activity

A derivative, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate, showed significant anticancer activity by inducing cell death in leukemic cells. This suggests that the structural framework of methyl 1-(2-methoxyethyl)-2-oxo-3-(pyrimidin-2-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-carboxylate and its derivatives could be beneficial in developing new anticancer agents (Gowda et al., 2009).

Anti-inflammatory and Analgesic Activities

Another study highlighted the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from specific precursors, displaying significant anti-inflammatory and analgesic activities. The derivatives acted as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, showing potential for therapeutic applications in inflammation and pain management (Abu‐Hashem et al., 2020).

Synthesis of Heterocyclic Compounds

Research into the synthesis of pyrimido[1,2‐a]benzimidazoles by reacting 2-aminobenzimidazole with specific esters showcases the compound's potential in generating a variety of heterocyclic compounds. This exploration into heterocyclic chemistry could lead to new materials with diverse applications (Troxler & Weber, 1974).

Antimicrobial and Antitumor Properties

Compounds synthesized from related chemical structures have been evaluated for their antimicrobial and antitumor properties. For example, a study on benzimidazole analogs with oxadiazole showed selective COX-2 inhibitor activity and significant anti-inflammatory effects, indicating potential for therapeutic use (Rathore et al., 2014).

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzimidazole derivatives have been recognized as potential targets for the growth of novel antibacterial agents .

Future Directions

The development of new benzimidazole derivatives continues to be an active area of research, particularly in the field of medicinal chemistry . These compounds are being explored for their potential as antibacterial agents, among other uses .

properties

IUPAC Name

methyl 1-(2-methoxyethyl)-2-oxo-3-(pyrimidin-2-ylmethyl)benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-24-9-8-20-13-5-4-12(16(22)25-2)10-14(13)21(17(20)23)11-15-18-6-3-7-19-15/h3-7,10H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFYNTFKZFMZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)CC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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